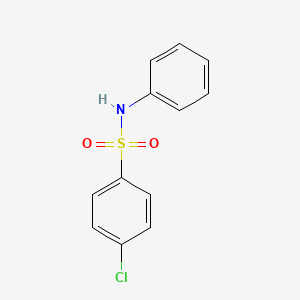

4-chloro-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

4-Chloro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring and a phenyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of N-substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-N-phenylbenzenesulfonamide is primarily utilized as a building block in the synthesis of various pharmaceuticals, particularly antimicrobial and anticancer agents. The compound acts as a competitive inhibitor of bacterial dihydropteroate synthetase, disrupting folic acid synthesis, which is essential for bacterial growth and reproduction. This mechanism makes it valuable in developing new antibiotics and chemotherapeutics.

Case Study: Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications to the sulfonamide structure can enhance its potency against resistant bacterial strains, highlighting its potential in drug design .

Material Science

In material science, this compound is employed in developing advanced polymers and materials with specific properties. Its sulfonamide group can enhance thermal stability and mechanical strength in polymer matrices.

Case Study: Polymer Development

Research has demonstrated that incorporating sulfonamide derivatives into polymer formulations can improve their thermal properties and mechanical performance. For example, blends of sulfonamides with polyolefins have shown enhanced tensile strength and heat resistance, making them suitable for high-performance applications .

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes allows researchers to investigate biological pathways and mechanisms.

Case Study: Enzyme Inhibition Studies

In vitro studies have utilized this compound to explore its effects on enzyme kinetics. By measuring the inhibition of dihydropteroate synthetase, researchers have gained insights into the structure-activity relationship of sulfonamides, aiding in the design of more effective inhibitors .

Wirkmechanismus

The mechanism of action of 4-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as carbonic anhydrase, leading to the disruption of cellular processes. The sulfonamide group interacts with the active site of the enzyme, blocking its activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-Phenylbenzenesulfonamide: Lacks the chlorine substitution, resulting in different reactivity and applications.

4-Bromo-N-phenylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.

4-Methyl-N-phenylbenzenesulfonamide: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.

Uniqueness: 4-Chloro-N-phenylbenzenesulfonamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design .

Biologische Aktivität

4-Chloro-N-phenylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNOS. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the chlorine atom and the phenyl group contributes to its unique chemical reactivity and biological profile.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes, notably carbonic anhydrases. These enzymes play crucial roles in regulating physiological processes such as acid-base balance and fluid homeostasis. Inhibition of carbonic anhydrase IX has been linked to potential anticancer effects, particularly in solid tumors where pH regulation is critical for tumor growth and survival.

| Mechanism | Target Enzyme | Biological Effect |

|---|---|---|

| Carbonic Anhydrase Inhibition | Carbonic Anhydrase IX | Potential anticancer activity |

| Interaction with Esterases | Human Intestinal Carboxyl Esterase | Affects metabolism of prodrugs |

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated selective inhibition against cancer cell lines, particularly breast cancer cells, with effective concentrations ranging from 1.52 to 6.31 µM. This selectivity suggests a promising avenue for therapeutic development targeting specific types of cancer .

Case Studies

- Inhibition of Carbonic Anhydrase : A study highlighted the compound's ability to inhibit carbonic anhydrase IX, resulting in decreased tumor growth in vitro. The inhibition was significant at low micromolar concentrations, indicating its potential as a targeted cancer therapy.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that this compound effectively inhibited bacterial growth, suggesting its utility in treating bacterial infections .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, theoretical models suggest favorable absorption and distribution characteristics. Toxicity assessments indicate that while the compound exhibits biological activity, further studies are necessary to fully understand its safety profile in clinical settings .

Eigenschaften

IUPAC Name |

4-chloro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOSXVUVKUIPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354207 | |

| Record name | 4-chloro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-47-9 | |

| Record name | 4-chloro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of 4-Chloro-N-phenylbenzenesulfonamide molecules within its crystal structure?

A1: The crystal structure of this compound reveals two independent molecules within its asymmetric unit []. These molecules exhibit a twisted conformation around the sulfur atom and are linked together via N—H⋯O hydrogen bonds, forming inversion-related dimers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.